molecular formula C11H10N2O4S B11856046 5-((Methylsulfonyl)methyl)-6-nitroquinoline

5-((Methylsulfonyl)methyl)-6-nitroquinoline

Cat. No.: B11856046
M. Wt: 266.28 g/mol
InChI Key: KPSDPSBKDDOKFA-UHFFFAOYSA-N
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Description

5-((Methylsulfonyl)methyl)-6-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with a methylsulfonylmethyl group at the 5-position and a nitro group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylsulfonyl)methyl)-6-nitroquinoline typically involves the nitration of quinoline derivatives followed by the introduction of the methylsulfonylmethyl group. One common method involves the following steps:

    Nitration: Quinoline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

    Sulfonylation: The resulting 6-nitroquinoline is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonylmethyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation steps to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-6-nitroquinoline can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 5-((Methylsulfonyl)methyl)-6-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Methylsulfonyl)methyl)-6-nitroquinoline has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-6-nitroquinoline depends on its application:

    Antimicrobial Activity: The compound may inhibit bacterial enzymes by binding to their active sites, disrupting essential metabolic processes.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets such as DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    6-Nitroquinoline: Lacks the methylsulfonylmethyl group, making it less versatile in chemical reactions.

    5-Methylsulfonylquinoline: Lacks the nitro group, which may reduce its biological activity.

Uniqueness

5-((Methylsulfonyl)methyl)-6-nitroquinoline is unique due to the presence of both the nitro and methylsulfonylmethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-6-nitroquinoline

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)7-9-8-3-2-6-12-10(8)4-5-11(9)13(14)15/h2-6H,7H2,1H3

InChI Key

KPSDPSBKDDOKFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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